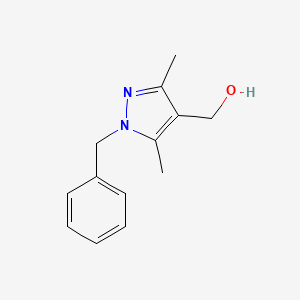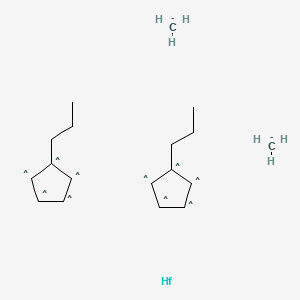
4-Morpholinamine,2,6-dimethyl-,(2R,6R)-rel-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Morpholinamine, 2,6-dimethyl-, (2R,6R)-rel-(9CI) is a chemical compound with the molecular formula C6H14N2O. It is a derivative of morpholine, characterized by the presence of two methyl groups at the 2 and 6 positions and an amine group at the 4 position. The compound is chiral, with the (2R,6R) configuration indicating the specific spatial arrangement of its atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholinamine, 2,6-dimethyl-, (2R,6R)-rel-(9CI) typically involves the following steps:
Starting Materials: The synthesis begins with commercially available morpholine.
Methylation: The morpholine undergoes methylation at the 2 and 6 positions. This can be achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
Amination: The introduction of the amine group at the 4 position is carried out through a nucleophilic substitution reaction. This step often involves the use of ammonia or an amine source in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions may lead to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amine derivatives.
Substitution: The amine group at the 4 position can participate in substitution reactions, where it is replaced by other functional groups. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, often in the presence of a base or catalyst.
Major Products
Oxidation: N-oxides, hydroxylated derivatives.
Reduction: Reduced amine derivatives.
Substitution: Alkylated or acylated morpholine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-Morpholinamine, 2,6-dimethyl-, (2R,6R)-rel-(9CI) is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies, helping to elucidate the mechanisms of enzyme-substrate interactions.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit activity against certain diseases, making them candidates for drug development.
Industry
In the industrial sector, this compound is used in the formulation of specialty chemicals. Its properties make it suitable for applications in coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism by which 4-Morpholinamine, 2,6-dimethyl-, (2R,6R)-rel-(9CI) exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s amine group can form hydrogen bonds and electrostatic interactions, influencing the activity of these targets and modulating biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Morpholine: The parent compound, lacking the methyl groups and amine substitution.
2,6-Dimethylmorpholine: Similar structure but without the amine group at the 4 position.
4-Morpholinamine: Lacks the methyl groups at the 2 and 6 positions.
Uniqueness
4-Morpholinamine, 2,6-dimethyl-, (2R,6R)-rel-(9CI) is unique due to its specific chiral configuration and the presence of both methyl and amine groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C6H14N2O |
|---|---|
Peso molecular |
130.19 g/mol |
Nombre IUPAC |
2,6-dimethylmorpholin-4-amine |
InChI |
InChI=1S/C6H14N2O/c1-5-3-8(7)4-6(2)9-5/h5-6H,3-4,7H2,1-2H3 |
Clave InChI |
LERMECNLIVEERL-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CC(O1)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Diethyl 2-acetamido-2-[[2-(bromomethyl)-5-nitro-phenyl]methyl]propanedioate](/img/structure/B12099337.png)

![Tert-butyl 3-(trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B12099347.png)

![Spiro[cyclohexane-1,2'-[2H]indene]-3',4(1'H)-dione, 5'-bromo-3,5-dimethyl-, (3R,5S)-rel-](/img/structure/B12099359.png)

![(R)-tert-butyl (2-([1,1'-biphenyl]-4-yl)-2-aminoethyl)carbamate](/img/structure/B12099367.png)


![4-[4-(Dimethylamino)-1-hydroxy-1-phenylbutyl]-3-(hydroxymethyl)-benzonitrile](/img/structure/B12099402.png)

![Benzyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B12099419.png)
